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molecular formula C12H15N3O B8794959 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(oxetan-3-yl)-1H-pyrazole

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(oxetan-3-yl)-1H-pyrazole

Cat. No. B8794959
M. Wt: 217.27 g/mol
InChI Key: VPDKEIIOHVEJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637537B2

Procedure details

Into a 250-mL 3-necked round-bottom was placed 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(oxetan-3-yl)-1H-pyrazole (4.0 g, 18.4 mmol, 1.0 equiv.), EtOH (100 mL), water (40 mL), and NH2OH.HCl (10.3 g, 148.2 mmol, 8.0 equiv.), followed by the addition of NaHCO3 (9.9 g, 117.8 mmol, 6.4 equiv.) portionwise. The resulting solution was stirred at 100° C. for 24 h, then cooled to 30° C. and concentrated in vacuo. The residue was diluted with 150 mL of THF. The solids were collected by filtration and dissolved in 200 mL of EtOH, filtered and the filtrate concentrated in vacuo. The residue was purified by chromatography on neutral alumina eluting with a DCM/MeOH gradient (1 to 10% MeOH) to afford 0.5 g (19%) of 5-(oxetan-3-yl)-1H-pyrazol-3-amine (91) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
reactant
Reaction Step Three
Quantity
9.9 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1[N:3]([C:8]2[CH:12]=[C:11]([CH:13]3[CH2:16][O:15][CH2:14]3)[NH:10][N:9]=2)C(C)=CC=1.CCO.NO.Cl.C([O-])(O)=O.[Na+]>O>[O:15]1[CH2:16][CH:13]([C:11]2[NH:10][N:9]=[C:8]([NH2:3])[CH:12]=2)[CH2:14]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=NNC(=C1)C1COC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
10.3 g
Type
reactant
Smiles
NO.Cl
Step Four
Name
Quantity
9.9 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 100° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 30° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with 150 mL of THF
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 mL of EtOH
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on neutral alumina eluting with a DCM/MeOH gradient (1 to 10% MeOH)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1CC(C1)C1=CC(=NN1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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